Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-
Description
Significance of Cyclohexanecarbonitrile Derivatives in Organic Synthesis
Cyclohexanecarbonitrile and its derivatives are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. google.comgoogleapis.com The nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones, providing a gateway to a diverse range of chemical entities. youtube.com The cyclohexane (B81311) ring system offers a three-dimensional framework that is prevalent in many biologically active molecules. The introduction of substituents, such as the hydroxyl and methyl groups in the target compound, allows for the fine-tuning of steric and electronic properties, which is crucial in the design of new chemical entities with specific functions.
Overview of Hydroxyl- and Nitrile-Containing Cyclic Systems
Cyclic systems bearing both hydroxyl and nitrile functionalities, such as Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-, are of particular interest due to the interplay between these two groups. The hydroxyl group can participate in hydrogen bonding and act as a nucleophile or a directing group in various chemical transformations. The nitrile group, with its strong electron-withdrawing nature and linear geometry, influences the reactivity of the adjacent carbon atom and can undergo a range of addition and hydrolysis reactions. chemistrysteps.com The combination of these functionalities within a cyclic structure introduces stereochemical considerations, leading to the potential for diastereomers and enantiomers with distinct biological activities.
The synthesis of such systems is typically achieved through the nucleophilic addition of a cyanide source to a corresponding cyclic ketone. libretexts.orgpearson.com This reaction, known as cyanohydrin formation, is a fundamental transformation in organic chemistry. wikipedia.org The stereochemical outcome of this addition to substituted cyclohexanones is influenced by steric and electronic factors, often leading to a mixture of diastereomeric products. researchgate.netacademie-sciences.fr
Structural Features and Chemical Reactivity Context of Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-
Cyclohexanecarbonitrile, 1-hydroxy-3-methyl- possesses a cyclohexane ring substituted with a hydroxyl group and a nitrile group at the C1 position, and a methyl group at the C3 position. The presence of two stereocenters (at C1 and C3) means that this compound can exist as four possible stereoisomers (two pairs of enantiomers).
Below is a table summarizing the key properties of Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-.
| Property | Value |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| CAS Number | 933-42-6 |
| IUPAC Name | 1-hydroxy-3-methylcyclohexane-1-carbonitrile |
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-3-methylcyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7-3-2-4-8(10,5-7)6-9/h7,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUSKEPAFUPGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269326 | |
| Record name | 1-Hydroxy-3-methylcyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933-42-6 | |
| Record name | 1-Hydroxy-3-methylcyclohexanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxy-3-methylcyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Cyclohexanecarbonitrile, 1 Hydroxy 3 Methyl and Analogues
Direct Cyanohydrin Formation Strategies
The most direct route to α-hydroxynitriles, also known as cyanohydrins, is the nucleophilic addition of a cyanide source to a ketone. This transformation creates a new stereocenter at the carbonyl carbon, and controlling its configuration is a primary challenge.
Classical Cyanation Approaches for α-Hydroxynitriles
The classical formation of cyanohydrins involves the reaction of an aldehyde or ketone with hydrogen cyanide (HCN). ekb.eg This reaction is reversible and typically requires a basic catalyst to proceed at a practical rate. The base deprotonates the weakly acidic HCN (pKa ≈ 9.2) to generate the cyanide ion (CN⁻), which is a much stronger nucleophile. researchgate.net
The mechanism proceeds in two main steps:
Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon of the ketone (e.g., 3-methylcyclohexanone), leading to the formation of a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is then protonated by a molecule of undissociated HCN, which regenerates the cyanide ion catalyst and yields the final cyanohydrin product.
Due to the high toxicity of HCN gas, laboratory and industrial syntheses often generate it in situ. This is typically achieved by adding a strong acid to a mixture of the ketone and an alkali metal cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). ekb.eg Care must be taken to use a substoichiometric amount of acid to ensure the reaction medium remains sufficiently basic for the cyanide ion to be the active nucleophile. An alternative method is transcyanation, using a stable cyanohydrin like acetone cyanohydrin as the cyanide source. ekb.eg
A significant challenge in the synthesis of Cyclohexanecarbonitrile, 1-hydroxy-3-methyl- via this method is steric hindrance. The rate and equilibrium of cyanohydrin formation are sensitive to the steric environment around the carbonyl group. While cyclohexanone readily forms its cyanohydrin in good yield, substituted cyclohexanones can be less reactive. The presence of the methyl group at the 3-position in the target precursor can influence the approach of the cyanide nucleophile, although the effect is less pronounced than with substituents directly adjacent to the carbonyl (α-position).
| Parameter | Description | Reagents |
| Reaction Type | Nucleophilic Addition | Ketone, Cyanide Source |
| Catalyst | Base (e.g., OH⁻, CN⁻) | - |
| Cyanide Sources | HCN, NaCN/Acid, KCN/Acid, Acetone Cyanohydrin | - |
| Key Intermediate | Tetrahedral Alkoxide | - |
Enzyme-Catalyzed Hydrocyanation for Stereocontrol
Classical cyanation of prochiral ketones like 3-methylcyclohexanone (B152366) results in a racemic mixture of the two possible enantiomers of the cyanohydrin. To achieve stereocontrol, biocatalysis using enzymes known as hydroxynitrile lyases (HNLs) has become a powerful tool. researchgate.netrsc.org These enzymes catalyze the asymmetric addition of HCN to carbonyl compounds, producing optically active cyanohydrins with high enantiomeric excess (ee). rsc.org
HNLs are classified based on the stereochemistry of the product they form:
(R)-selective HNLs: For example, the HNL from almonds (Prunus amygdalus, PaHNL) selectively produces (R)-cyanohydrins. ekb.eg
(S)-selective HNLs: The HNL from cassava (Manihot esculenta, MeHNL) is commonly used to synthesize (S)-cyanohydrins. wikipedia.org
The enzymatic reaction is typically performed in a two-phase system, where an organic solvent dissolves the ketone substrate and the product, while a buffered aqueous phase contains the enzyme. google.com This setup allows for high substrate concentrations while maintaining a favorable environment for the enzyme. The pH of the aqueous buffer is a critical parameter; it must be low enough (typically pH < 5) to suppress the non-enzymatic, racemic background reaction but high enough for the enzyme to retain its catalytic activity. google.com The use of HNLs for the stereoselective synthesis of substituted cyclic cyanohydrins has been demonstrated, offering a reliable method to access specific stereoisomers of compounds like Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-. google.com
| Enzyme Source | Selectivity | Typical Substrates |
| Prunus amygdalus (Almonds) | (R) | Aromatic & Aliphatic Aldehydes, Ketones |
| Manihot esculenta (Cassava) | (S) | Aromatic & Aliphatic Aldehydes, Ketones |
| Hevea brasiliensis (Rubber Tree) | (S) | Aliphatic Ketones, Aldehydes |
Ring Functionalization and Substitution Reactions
The synthesis of the target molecule requires the precursor 3-methylcyclohexanone. The introduction of the methyl group onto the cyclohexanone ring can be achieved through various functionalization and substitution strategies, often performed prior to the cyanohydrin formation step.
Stereoselective Alkylation of Cyclohexanone Derivatives
The direct alkylation of an unsymmetrical ketone like 3-methylcyclohexanone is often synthetically challenging. The formation of an enolate using a base can result in two different regioisomers (the kinetic and thermodynamic enolates), leading to a mixture of alkylated products. For 3-methylcyclohexanone, direct base-catalyzed alkylation typically leads to the formation of 2-alkyl-5-methylcyclohexanones rather than the desired substitution pattern. orgsyn.org Therefore, indirect methods or strategies starting from different precursors are generally preferred to achieve regiochemical control.
Nucleophilic Additions to Carbonyl Precursors
A more effective and widely used strategy to synthesize 3-substituted cyclohexanones is through the conjugate (or 1,4-) nucleophilic addition to an α,β-unsaturated ketone precursor, such as 2-cyclohexenone. askthenerd.com This approach precisely installs the substituent at the β-position (carbon 3 of the resulting saturated ketone).
For the synthesis of 3-methylcyclohexanone, the nucleophile is a methyl group. While Grignard reagents (e.g., CH₃MgBr) tend to favor direct (1,2-) addition to the carbonyl carbon, organocuprate reagents, specifically lithium dimethylcuprate ((CH₃)₂CuLi), are known as "soft" nucleophiles and selectively perform conjugate addition. ic.ac.ukpearson.com
The reaction proceeds as follows:
Preparation of Cuprate: Lithium dimethylcuprate is prepared in situ from methyllithium (CH₃Li) and copper(I) iodide (CuI).
Conjugate Addition: The cuprate adds to 2-cyclohexenone, delivering a methyl group to the β-carbon and forming a lithium enolate intermediate.
Workup: The reaction is quenched with an aqueous solution to protonate the enolate, yielding 3-methylcyclohexanone. askthenerd.com
This method is highly reliable for constructing the 3-methylcyclohexanone skeleton required for the subsequent cyanohydrin formation.
| Reagent Type | Addition Type | Product from 2-Cyclohexenone |
| Grignard (e.g., CH₃MgBr) | 1,2-Addition (Direct) | 1-Methyl-2-cyclohexen-1-ol |
| Organocuprate (e.g., (CH₃)₂CuLi) | 1,4-Addition (Conjugate) | 3-Methylcyclohexanone |
Multi-Step Synthetic Sequences from Accessible Feedstocks
Combining the strategies of ring functionalization and cyanohydrin formation allows for a logical multi-step synthesis of Cyclohexanecarbonitrile, 1-hydroxy-3-methyl- from simple, accessible feedstocks. A representative synthetic sequence is outlined below:
Step 1: Synthesis of 3-Methylcyclohexanone The synthesis begins with a commercially available starting material, 2-cyclohexenone. As described in section 2.2.2, a conjugate addition reaction is employed. 2-cyclohexenone is treated with lithium dimethylcuprate, which selectively adds a methyl group to the β-position of the unsaturated system. An aqueous workup then protonates the resulting enolate to afford the key intermediate, 3-methylcyclohexanone.
Step 2: Formation of Cyclohexanecarbonitrile, 1-hydroxy-3-methyl- With 3-methylcyclohexanone in hand, the final cyanohydrin formation is carried out. This can be achieved using either classical or enzymatic methods as detailed in section 2.1.
Racemic Synthesis: The ketone is treated with HCN (generated in situ from NaCN and acid) in the presence of a base catalyst to yield a racemic mixture of (1R, 3R/S)- and (1S, 3R/S)-Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-.
Stereoselective Synthesis: For the preparation of a specific enantiomer, 3-methylcyclohexanone is subjected to hydrocyanation using an appropriate hydroxynitrile lyase (e.g., (R)-HNL or (S)-HNL) as a biocatalyst. This provides access to an optically enriched sample of the desired stereoisomer of the final product.
This multi-step approach, which first establishes the required carbon skeleton and then introduces the final functional groups, represents a robust and versatile pathway for the synthesis of the target molecule and its analogues.
Strategies Involving Cyclohexanone as a Starting Material
The most direct and widely employed strategy for the synthesis of 1-hydroxy-cyclohexanecarbonitrile derivatives is the nucleophilic addition of a cyanide source to a corresponding cyclohexanone. For the synthesis of Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-, the logical starting material is 3-methylcyclohexanone. This reaction, a classic cyanohydrin formation, involves the attack of a cyanide ion on the electrophilic carbonyl carbon of the ketone.
A common laboratory and industrial procedure involves reacting the ketone with hydrogen cyanide (HCN), often generated in situ or used as a stabilized solution, in the presence of a basic catalyst. prepchem.comchemicalbook.com For example, cyclohexanone reacts with anhydrous liquid HCN in the presence of sodium carbonate to produce the corresponding cyanohydrin, with the cyanide appearing almost entirely in the organic phase as the product. prepchem.com
A more elaborate, high-yield procedure detailed in Organic Syntheses starts with cyclohexanone and methyl carbazate in methanol to form an intermediate, which is then cooled and treated with hydrogen cyanide. orgsyn.org This yields methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate in very high yield (97%). scirp.orgscirp.org While this multi-step process is ultimately aimed at producing cyclohexanecarbonitrile (via subsequent oxidation and cleavage), the initial two steps represent an efficient, one-pot formation of a stable cyanohydrin precursor from the ketone. scirp.orgscirp.orgscirp.org This method offers a controlled and high-yielding alternative to the direct addition of HCN.
| Method | Reagents | Key Intermediate/Product | Reported Yield | Reference |
|---|---|---|---|---|
| Direct Cyanohydrin Formation | Cyclohexanone, HCN, Na2CO3 | 1-Hydroxycyclohexanecarbonitrile | 92% (based on HCN) | prepchem.com |
| Hydrazinecarboxylate Method | Cyclohexanone, Methyl carbazate, HCN | Methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate | 97% | orgsyn.orgscirp.orgscirp.org |
Conversion of Cyclohexene Derivatives
An alternative approach to cyanohydrins and their analogues is the hydrocyanation of alkenes. This method involves the addition of hydrogen cyanide across the double bond of a cyclohexene derivative, such as 3-methylcyclohexene. Hydrocyanation is an atom-economic C-C bond-forming reaction that can provide direct access to the nitrile functionality. uni-koeln.de
However, the direct hydrocyanation of simple alkenes like cyclohexene can be challenging and may suffer from the formation of impurities. scirp.org The development of this method has been less extensive compared to cyanohydrin formation from ketones, but it remains a valuable potential route, particularly with the advent of advanced catalytic systems that can control the reaction's selectivity. uni-koeln.de
Catalytic Approaches in Synthesis
Modern synthetic chemistry heavily relies on catalysis to achieve high efficiency, selectivity, and sustainability. The synthesis of Cyclohexanecarbonitrile, 1-hydroxy-3-methyl- and its analogues benefits significantly from various catalytic approaches.
Nickel-Catalyzed Hydrocyanation and its Regio/Stereoselectivity
Nickel-catalyzed hydrocyanation is a cornerstone of industrial chemistry, most notably in the production of adiponitrile from 1,3-butadiene. researchgate.netrsc.org This technology can be adapted for the hydrocyanation of substituted cyclohexenes. The catalysts are typically Ni(0) complexes stabilized by phosphorus-based ligands, such as phosphites or phosphines. scirp.org
A primary challenge in the hydrocyanation of an unsymmetrical alkene like 3-methylcyclohexene is controlling the regioselectivity—that is, whether the cyanide group adds to the more or less substituted carbon of the former double bond (Markovnikov vs. anti-Markovnikov addition). Furthermore, controlling the stereoselectivity to obtain a specific enantiomer is crucial for pharmaceutical applications.
Research on the asymmetric hydrocyanation of vinylarenes has demonstrated that chiral phosphine-phosphite ligands can induce high enantioselectivity (up to 99% ee) and exclusively yield the branched (anti-Markovnikov) nitrile product. uni-koeln.deunits.it DFT (Density Functional Theory) calculations have provided insight into the reaction mechanism, which is believed to proceed via oxidative addition of HCN to the Ni(0) center, followed by alkene insertion and reductive elimination. nih.gov The choice of ligand is paramount in determining both the rate and the regio- and stereochemical outcome of the reaction. thieme-connect.de
| Substrate Type | Catalyst System | Key Feature | Reference |
|---|---|---|---|
| 1,3-Butadiene | Ni(0) / Aryl Phosphite Ligands | Industrial process for adiponitrile | researchgate.netrsc.org |
| Vinylarenes | Ni(cod)2 / Chiral Phosphine-Phosphite Ligands | High enantioselectivity (88–99% ee), exclusive branched products | units.it |
| Internal Alkenes | Ni(cod)2 / Diastereomeric Ligands | Regiodivergence controlled by ligand diastereomer | thieme-connect.de |
| Terminal Alkynes | Nickel Catalyst / Zn(CN)2 / H2O | Excellent Markovnikov regioselectivity | nih.govorganic-chemistry.org |
Copper-Mediated Oxidation and Cyanation Protocols
Copper catalysts offer a cost-effective and versatile alternative for cyanation reactions. researchgate.net Copper-mediated protocols can be applied in various ways, including the direct cyanation of C-H bonds and in oxidative steps within multistep syntheses. nih.govnih.gov
In the context of synthesizing cyclohexanecarbonitrile derivatives from cyclohexanone, copper plays a key role in the oxidation of the intermediate methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate. scirp.orgscirp.org In a one-pot procedure, after the formation of this intermediate in methanol, a catalytic amount of copper(II) chloride dihydrate is added. The oxidation is then carried out using an environmentally benign oxidant like hydrogen peroxide or molecular oxygen, with the reaction pH maintained between 8 and 9. scirp.orgscirp.org This catalytic step is crucial for converting the intermediate into a species that can be readily cleaved to the final nitrile product, and it avoids the use of harsher stoichiometric oxidants like bromine. scirp.org
Organometallic Reagents in C-C Bond Formation
Organometallic reagents are fundamental tools for C-C bond formation and are essential for creating a diverse range of analogues. merckmillipore.com Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to the carbonyl group of ketones like 3-methylcyclohexanone. pharmacy180.comresearchgate.netoxfordsciencetrove.com This reaction provides access to tertiary alcohols, which are structural analogues of the target 1-hydroxy-cyclohexanecarbonitrile. For example, the addition of a methyl Grignard reagent to 3-methylcyclohexanone would yield 1,3-dimethylcyclohexan-1-ol.
These reagents are generally incompatible with the nitrile functional group under standard conditions, often leading to addition to the nitrile as well. However, they are invaluable for synthesizing precursor molecules or analogues where the nitrile group is absent or introduced at a later stage. A specialized application involves the addition of a Grignard reagent to a solution containing cyclohexanecarbonitrile and a secondary amine in the presence of an alkylating agent, which can achieve C-C bond formation at the carbon alpha to the nitrile. google.com
One-Pot Synthesis Strategies and Efficiency Assessment
The efficiency of these processes can be evaluated using green chemistry metrics, which consider factors like atom economy, solvent use, and the environmental impact of reagents and by-products. scirp.org Organocatalysis also presents an efficient one-pot strategy; for instance, 1,5,7-triazabicyclo orgsyn.orgorgsyn.orgdec-5-ene (TBD) has been shown to effectively catalyze the one-pot synthesis of O-protected cyanohydrins from a broad range of ketones. mdpi.com
| Synthesis Strategy | Key Features | Overall Yield | Reference |
|---|---|---|---|
| Traditional Multi-step (Organic Syntheses) | Isolation of intermediates; uses bromine for oxidation | ~72% | scirp.orgscirp.org |
| One-Pot Method 1 | Methanol solvent; sodium hypochlorite oxidant | 92% | scirp.org |
| One-Pot Method 2 | Methanol solvent; H2O2/Cu(II) catalyst oxidant | 91% | scirp.org |
| One-Pot Method 3 | Methanol solvent; O2/Cu(II) catalyst oxidant | 88% | scirp.org |
Sequential Reaction Optimization
For the synthesis of cyclohexanecarbonitrile analogues, one-pot processes starting from the corresponding ketone are particularly advantageous. A well-documented example is the synthesis of the parent compound, cyclohexanecarbonitrile, from cyclohexanone. This process, which involves multiple sequential steps, has been optimized by unifying the solvent system and selecting environmentally benign reagents. scirp.orgscirp.org The general sequence involves the formation of an intermediate, such as methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate, followed by an oxidation and cleavage step to yield the final nitrile. scirp.org
Optimization of such a sequence involves a multi-parameter approach where variables are adjusted to achieve the desired outcome. These parameters can include:
Solvent System: Unifying the solvent for all steps, for instance using methanol throughout the entire sequence, avoids solvent-exchange procedures and simplifies recycling. scirp.org
Reagent Selection: Choosing milder and more environmentally friendly oxidizing agents is a key optimization goal. For example, replacing bromine with reagents like sodium hypochlorite (NaClO) or hydrogen peroxide (H₂O₂) can significantly improve the green profile of the synthesis. scirp.org
Process Conditions: Temperature, pH, and the rate of reagent addition are critical variables that must be carefully controlled to maximize the yield of the desired product and minimize the formation of by-products. scirp.org
Catalysis: The use of catalysts, such as copper(II) chloride in hydrogen peroxide-mediated oxidations, can enable more efficient and selective transformations under milder conditions. scirp.org
| Parameter | Procedure 1 | Procedure 2 | Procedure 3 (Catalytic) |
|---|---|---|---|
| Starting Material | In situ prepared methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate | In situ prepared methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate | In situ prepared methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate |
| Oxidizing Agent | Sodium Hypochlorite (NaClO) | Hydrogen Peroxide (H₂O₂) | Air (O₂) |
| Catalyst | None | None | Copper(II) Chloride |
| Solvent | Methanol | Methanol | Methanol |
| Temperature | 45-50°C | 40-45°C | 40-45°C |
| Overall Yield | >95% | 91% | 92% |
| Reference | scirp.orgscirp.org | scirp.orgscirp.org | scirp.org |
Atom Economy and Reaction Yields
While reaction yield has traditionally been the primary metric for assessing the efficiency of a chemical reaction, the concept of atom economy has become a critical principle in the evaluation of sustainable synthetic methods. rsc.orgskpharmteco.com
Reaction Yield is the measure of the quantity of a product obtained compared to the theoretical maximum. It is typically expressed as a percentage and indicates how effectively reactants are converted into products. rsc.org
Atom Economy , a concept developed by Barry Trost, measures the efficiency of a synthetic route in terms of how many atoms from the reactants are incorporated into the desired final product. skpharmteco.com The calculation is as follows:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com
A high atom economy signifies that the majority of the atoms from the starting materials are found in the product, minimizing the generation of waste in the form of by-products. jocpr.comlibretexts.org Addition reactions, where two or more molecules combine to form a single larger product, are inherently 100% atom-economical. jocpr.com
The synthesis of Cyclohexanecarbonitrile, 1-hydroxy-3-methyl- and its analogues via the direct addition of a cyanide source to the corresponding ketone (e.g., 3-methylcyclohexanone) is an excellent example of a highly atom-economical reaction.
Theoretical Reaction: 3-Methylcyclohexanone + Hydrogen Cyanide → Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-
| Reaction Type | General Scheme | Ideal Atom Economy | Comment |
|---|---|---|---|
| Addition (Cyanohydrin Formation) | A + B → C | 100% | Represents the most efficient reaction type, as all reactant atoms are incorporated into the product. jocpr.com |
| Substitution | A-B + C → A-C + B | <100% | By-product 'B' is generated, which is considered waste, thus lowering the atom economy. |
| Elimination | A → B + C | <100% | Generates at least two products, only one of which is typically desired. |
| Wittig Reaction (Example) | Ketone + Ylide → Alkene + Phosphine Oxide | Often <50% | A classic example where a high-yield reaction can have very poor atom economy due to the formation of a high molecular weight stoichiometric by-product (e.g., triphenylphosphine oxide). rsc.org |
Mechanistic Investigations of Chemical Transformations Involving Cyclohexanecarbonitrile, 1 Hydroxy 3 Methyl
Elucidation of Cyanohydrin Formation Mechanisms
The synthesis of Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-, begins with the corresponding ketone, 3-methylcyclohexanone (B152366). The formation of this cyanohydrin proceeds via a nucleophilic addition reaction. libretexts.org This classic reaction involves the addition of a cyanide anion (CN⁻) to the electrophilic carbonyl carbon of the ketone. libretexts.org
The mechanism can be summarized in two primary steps:
Nucleophilic Attack: The cyanide ion, a potent nucleophile, attacks the partially positive carbonyl carbon of 3-methylcyclohexanone. This leads to the breaking of the carbon-oxygen π-bond, with the electrons moving to the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.com
Protonation: The negatively charged alkoxide intermediate is then protonated by a proton source, typically hydrogen cyanide (HCN) or a weak acid present in the reaction mixture. libretexts.orgyoutube.com This step yields the final product, Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-, and regenerates the cyanide ion, which can then participate in another reaction cycle. libretexts.org
For the reaction to proceed efficiently, a source of cyanide ions is crucial. While hydrogen cyanide itself can be used, the reaction is often slow due to the weak acidity of HCN (pKa ≈ 9.2). libretexts.org Therefore, the reaction is typically catalyzed by a base, which deprotonates HCN to generate the more nucleophilic cyanide anion. openstax.org Alternatively, cyanide salts like potassium cyanide (KCN) or sodium cyanide (NaCN) are used in the presence of a proton source to ensure a sufficient concentration of the CN⁻ nucleophile. libretexts.orgwikipedia.org The reaction is reversible, with the equilibrium generally favoring the cyanohydrin product for unhindered ketones like 3-methylcyclohexanone. openstax.orgwikipedia.org
Stereodivergent Cyclizations of Hydroxy Nitriles
Hydroxy nitriles such as Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-, are valuable precursors for complex cyclic and bicyclic structures. Stereodivergent synthesis, the ability to selectively produce different stereoisomers from a common starting material, is a key goal in modern organic synthesis. In the context of hydroxy nitriles, cyclization reactions can be controlled to yield different diastereomers by carefully choosing the reaction conditions, particularly the cation present. nih.govnih.gov
The stereochemical outcome of the cyclization of γ-hydroxy nitriles can be effectively dictated by the choice of metal cation. nih.gov This control stems from the distinct geometries of the intermediate metalated nitriles formed. Research has demonstrated that monovalent cations (like Li⁺ from organolithium reagents) and divalent cations (like Mg²⁺ from Grignard reagents) lead to the formation of different cyclization products. nih.govnih.gov
With Divalent Cations (e.g., Mg²⁺): When a reagent like isopropylmagnesium chloride (i-PrMgCl) is used, deprotonation leads to a C-magnesiated nitrile intermediate. The geometry of this intermediate directs the subsequent intramolecular reaction to form predominantly cis-fused ring systems. nih.gov
With Monovalent Cations (e.g., Li⁺): In contrast, using a reagent like butyllithium (B86547) (BuLi) results in the formation of a pyramidal nitrile anion. This anion is stabilized by internal chelation between the lithium alkoxide and the π-electrons of the nitrile group. This specific chelation-controlled geometry favors the formation of trans-fused ring systems upon cyclization. nih.gov
This cation-dependent strategy allows for complete control over the stereochemistry at the newly formed quaternary, nitrile-bearing carbon. nih.gov
| Cation Source | Intermediate Geometry | Predominant Cyclization Product |
|---|---|---|
| i-PrMgCl (Mg²⁺) | C-magnesiated nitrile | cis-fused |
| BuLi (Li⁺) | Internally coordinated pyramidal nitrile anion | trans-fused |
The cyclization step itself is typically an intramolecular nucleophilic displacement reaction (an Sₙ2 reaction). To facilitate this, the hydroxyl group is often converted into a good leaving group, or more commonly, a tethered electrophile is present in the molecule. For instance, a derivative of Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-, containing an alkyl halide chain can be synthesized.
The metalated nitrile anion, generated as described above, acts as the intramolecular nucleophile. The stereochemistry of the cyclization is determined by the geometric constraints of the transition state, which requires the attacking orbital of the nitrile anion to overlap with the σ* antibonding orbital of the carbon-leaving group bond. nih.gov The specific geometry enforced by the controlling cation (Li⁺ or Mg²⁺) dictates which stereochemical pathway is favored, leading to the observed stereodivergence. nih.gov
Reaction Kinetics and Transition State Analysis
The kinetics of cyanohydrin formation are influenced by several factors, including pH, temperature, and the structure of the carbonyl compound. The reaction rate is generally fastest at a pH slightly above the pKa of HCN, where there is a significant concentration of both the cyanide nucleophile and the HCN required for protonation. nih.gov
Theoretical studies, often employing density functional theory (DFT), have been used to investigate the reaction dynamics and transition states of cyanohydrin reactions. osti.gov These analyses help to understand the energy barriers for the reaction and the geometry of the transition state. For the nucleophilic attack of CN⁻ on a carbonyl group, the transition state involves the partial formation of the new carbon-carbon bond and the partial breaking of the carbon-oxygen π-bond.
Enzymatic catalysis, for example by oxynitrilases, can dramatically accelerate the rate of both formation and cleavage of cyanohydrins. nih.gov Kinetic studies of these enzymes reveal an ordered mechanism where the aldehyde or ketone substrate binds first, followed by the cyanide species. nih.gov Such studies provide insight into the active site of the enzyme and the nature of the binding interactions that stabilize the transition state. nih.gov
Role of Intermediates in Complex Syntheses
Cyanohydrins, including Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-, are exceptionally versatile intermediates in organic synthesis because they contain two valuable functional groups—a hydroxyl group and a nitrile group—on the same carbon atom. youtube.comrsc.org This unique arrangement allows for their conversion into a wide array of other important molecules. chemistrysteps.comresearchgate.net
Key transformations of cyanohydrins include:
Hydrolysis to α-Hydroxy Acids: The nitrile group can be readily hydrolyzed under acidic conditions to a carboxylic acid, providing a direct route to α-hydroxy acids. youtube.com
Reduction to β-Amino Alcohols: The nitrile group can be reduced, for example with lithium aluminum hydride (LiAlH₄), to a primary amine. This transformation yields β-amino alcohols, which are important structural motifs in pharmaceuticals and natural products. youtube.com
Conversion to α-Hydroxy Ketones: The cyanohydrin can serve as a precursor to α-hydroxy ketones, another valuable class of synthetic building blocks.
The ability to create a new carbon-carbon bond during their formation, followed by these diverse transformations, makes cyanohydrins powerful intermediates for extending carbon chains and introducing valuable functionality. libretexts.orgchemistrysteps.com
| Reactant | Resulting Functional Group | Product Class |
|---|---|---|
| H₃O⁺, heat | Carboxylic Acid | α-Hydroxy Acid |
| 1. LiAlH₄, 2. H₂O | Primary Amine | β-Amino Alcohol |
Chelation-Controlled Reactivity in Substituted Cyclohexanecarbonitriles
Chelation plays a critical role in controlling the stereochemistry of reactions involving substituted cyclohexanecarbonitriles. nih.gov In metalated intermediates derived from Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-, the metal cation (e.g., Li⁺) can coordinate simultaneously with the oxygen of the alkoxide and the nitrogen or π-system of the nitrile group.
This intramolecular chelation creates a rigid, cyclic conformation for the intermediate. nih.gov This conformational rigidity is a powerful tool for stereocontrol. When the metalated nitrile acts as a nucleophile in a subsequent reaction (either intramolecularly, as in the cyclizations discussed above, or intermolecularly), the chelation directs the approach of the electrophile from the less sterically hindered face of the molecule. This leads to a high degree of stereoselectivity in the formation of the new bond.
By imposing a specific configuration on the metalated nitrile intermediate through chelation, chemists can selectively synthesize complex cyclic systems with predictable stereochemistry, a long-standing challenge in organic synthesis. nih.gov This principle is a cornerstone of modern asymmetric synthesis, allowing for the construction of stereochemically complex molecules with high precision.
Stereochemical Investigations and Asymmetric Synthesis of Chiral Cyclohexanecarbonitrile, 1 Hydroxy 3 Methyl
Chiral Resolution Techniques for Enantiomers
The separation of enantiomers from a racemic mixture of 1-hydroxy-3-methylcyclohexanecarbonitrile is a critical step in obtaining enantiopure compounds. Various chiral resolution techniques can be employed for this purpose.
Enzymatic Resolution: A highly effective method for the resolution of cyanohydrins is through enzyme-catalyzed reactions. researchgate.netrsc.org Lipases, for instance, can selectively acylate one enantiomer of a racemic cyanohydrin, allowing for the separation of the acylated product from the unreacted enantiomer. Similarly, hydroxynitrile lyases (HNLs) can be used for the stereoselective synthesis or degradation of cyanohydrins. rsc.orgacs.org The application of (R)-hydroxynitrile lyase from Prunus amygdalus has been successfully demonstrated for the synthesis of optically active cyanohydrins from substituted cyclohexanones, suggesting its potential applicability to 3-methylcyclohexanone (B152366). ekb.eg
Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. By using a chiral stationary phase (CSP), the enantiomers of 1-hydroxy-3-methylcyclohexanecarbonitrile can be separated based on their differential interactions with the CSP.
Diastereomeric Crystallization: This classical resolution method involves reacting the racemic cyanohydrin with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by fractional crystallization. Subsequent removal of the chiral auxiliary regenerates the pure enantiomers.
Asymmetric Induction in Carbon-Carbon Bond Formation
The direct synthesis of enantiomerically enriched 1-hydroxy-3-methylcyclohexanecarbonitrile can be achieved through asymmetric induction, where a chiral influence directs the formation of one enantiomer over the other.
Enantioselective Grignard Additions
While the direct addition of a cyanide-containing Grignard reagent is not a standard approach for cyanohydrin synthesis, the broader category of enantioselective nucleophilic additions of cyanide to the prochiral 3-methylcyclohexanone is highly relevant. The use of a chiral catalyst can control the facial selectivity of the cyanide attack on the carbonyl group.
Chiral Catalyst Development for Stereoselective Synthesis
Significant research has been dedicated to the development of chiral catalysts for the asymmetric synthesis of cyanohydrins.
Titanium-Salen Complexes: Bimetallic titanium-salen complexes have been shown to be effective catalysts for the asymmetric addition of cyanide sources, such as ethyl cyanoformate, to aldehydes and ketones. organic-chemistry.orgorganic-chemistry.orgresearchgate.net These catalysts can achieve high enantiomeric excesses under optimized conditions. The mechanism involves the chiral ligand creating a stereochemically defined environment around the titanium center, which in turn coordinates to the carbonyl oxygen of 3-methylcyclohexanone, directing the nucleophilic attack of the cyanide to one face of the molecule.
Enzymatic Catalysis: As mentioned in the context of resolution, hydroxynitrile lyases (HNLs) are also powerful catalysts for the asymmetric synthesis of cyanohydrins. rsc.orgacs.org The use of (S)-HNL from Hevea brasiliensis or (R)-HNL from Prunus amygdalus allows for the preparation of either the (S)- or (R)-cyanohydrin, respectively, with high enantioselectivity. ekb.eg The reaction typically involves the addition of hydrogen cyanide or a cyanide donor like acetone cyanohydrin to the ketone. rsc.org
| Catalyst/Enzyme | Cyanide Source | Substrate | Enantiomeric Excess (ee) | Reference |
| Bimetallic Ti-salen | Ethyl cyanoformate | Aldehydes | Up to 99% | researchgate.net |
| (R)-PaHNL | Acetone cyanohydrin | 2-Methylcyclohexanone | High | ekb.eg |
Diastereoselective Synthesis of Substituted Cyclohexanecarbonitriles
The synthesis of 1-hydroxy-3-methylcyclohexanecarbonitrile from 3-methylcyclohexanone results in the formation of two diastereomers, as the addition of the cyanide group to the C-1 carbonyl can occur from either the axial or equatorial face relative to the existing methyl group at C-3. The stereochemical outcome is dictated by the principles of steric and electronic control in cyclic systems.
Generally, nucleophilic attack on a cyclohexanone ring is favored from the axial direction to avoid steric hindrance with the axial hydrogens at C-2 and C-6. However, the presence of the methyl group at the 3-position introduces additional steric considerations. The preferred diastereomer will depend on the conformational equilibrium of the 3-methylcyclohexanone and the transition state energies for axial versus equatorial attack of the cyanide nucleophile. Studies on the diastereoselective synthesis of highly substituted cyclohexanones have demonstrated that high levels of diastereoselectivity can be achieved through careful control of reaction conditions and catalyst choice. nih.govbeilstein-journals.orgnih.govresearchgate.net
Configurational Stability and Epimerization Studies
The configurational stability of the stereocenters in 1-hydroxy-3-methylcyclohexanecarbonitrile is a crucial aspect, particularly for the C-1 center, which is a tertiary alcohol bearing a nitrile group.
Stability of Cyclohexanone Cyanohydrins: The stability of cyanohydrins is influenced by steric effects. A study on the dissociation constants of various methylcyclohexanone cyanohydrins revealed that the presence of methyl groups on the cyclohexane (B81311) ring generally reduces the stability of the cyanohydrin. cdnsciencepub.com For 3-methylcyclohexanone cyanohydrin, a small increase in stability was observed compared to the unsubstituted cyclohexanone cyanohydrin. cdnsciencepub.com This suggests that the equilibrium between the cyanohydrin and the starting ketone and hydrogen cyanide is an important consideration.
Epimerization: The C-1 stereocenter of a cyanohydrin can be susceptible to epimerization, especially under basic conditions, through a retro-cyanation/re-cyanation mechanism. The reversible nature of cyanohydrin formation can lead to a loss of stereochemical integrity at this position. The C-3 stereocenter, being a tertiary carbon with a methyl group, is generally considered configurationally stable under typical reaction conditions. However, epimerization of non-activated tertiary carbon centers can be induced under specific radical-mediated conditions. nsf.govnih.gov
Methodologies for Absolute Configuration Assignment
Determining the absolute configuration of the stereocenters in 1-hydroxy-3-methylcyclohexanecarbonitrile is essential for understanding its stereochemical properties.
NMR Spectroscopy: A powerful and widely used method for assigning the absolute configuration of chiral alcohols, including ketone cyanohydrins, is through the use of chiral derivatizing agents, such as (R)- and (S)-α-methoxy-α-phenylacetic acid (MPA). acs.orgnih.govacs.org By forming the MPA esters of the enantiopure cyanohydrin, the absolute configuration can be determined by analyzing the differences in the 1H NMR chemical shifts (ΔδRS) of the substituents around the chiral center. acs.orgacs.org This method provides a reliable correlation between the sign of ΔδRS and the absolute stereochemistry. rsc.org
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. nih.govwikipedia.org If a suitable single crystal of an enantiomerically pure derivative of 1-hydroxy-3-methylcyclohexanecarbonitrile can be obtained, its three-dimensional structure can be unambiguously determined, including the absolute stereochemistry at both C-1 and C-3. nih.gov This technique has been used to elucidate the structures of various aminocarbonitrile derivatives. eurjchem.com
Chiral Auxiliary Derivatization and NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. However, for chiral compounds, the NMR spectra of enantiomers are identical in an achiral solvent. To distinguish between enantiomers and to determine the enantiomeric excess (ee) of a sample, chiral auxiliary derivatization is often employed.
This method involves reacting the chiral analyte, in this case, the enantiomers of 1-hydroxy-3-methyl-cyclohexanecarbonitrile, with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have distinct physical properties and, crucially, different NMR spectra. The choice of the CDA is critical and depends on the functional groups present in the analyte. For 1-hydroxy-3-methyl-cyclohexanecarbonitrile, the hydroxyl group is a suitable site for derivatization.
Common chiral derivatizing agents for alcohols include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chlorides, as well as camphorsulfonic acid. The reaction of the chiral alcohol with a single enantiomer of the CDA results in the formation of two diastereomeric esters.
Hypothetical NMR Analysis Data:
If such a study were conducted on a scalemic mixture of (1R, 3R)- and (1S, 3S)-1-hydroxy-3-methyl-cyclohexanecarbonitrile with (R)-Mosher's acid chloride, one would expect to see distinct signals in the ¹H or ¹⁹F NMR spectrum for the resulting diastereomers. The integration of these separate signals would allow for the quantification of the enantiomeric excess.
| Diastereomer | Hypothetical ¹H NMR Chemical Shift (ppm) of a Key Proton | Integration |
| (1R, 3R)-ester with (R)-Mosher's acid | X.XX | A |
| (1S, 3S)-ester with (R)-Mosher's acid | Y.YY | B |
Enantiomeric Excess (ee) would be calculated as: |(A - B) / (A + B)| * 100%
The differences in the chemical shifts of the protons close to the chiral centers in the diastereomeric derivatives can also provide information about the absolute configuration of the original enantiomers.
Chiroptical Spectroscopy for Conformational and Configurational Insights
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are highly sensitive to the stereochemistry of a molecule.
For a molecule like 1-hydroxy-3-methyl-cyclohexanecarbonitrile, chiroptical spectroscopy would be invaluable for determining its absolute configuration and for studying its conformational preferences. The chair-like conformations of the cyclohexane ring and the relative orientations of the hydroxyl, cyano, and methyl groups would give rise to a characteristic chiroptical signature.
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, a plot of this difference (ΔA) versus wavelength, can be positive or negative and is unique to a specific enantiomer. The mirror-image enantiomer will produce a CD spectrum of equal magnitude but opposite sign.
Hypothetical Chiroptical Data:
A study of the enantiomers of 1-hydroxy-3-methyl-cyclohexanecarbonitrile would be expected to yield the following type of data:
| Enantiomer | Wavelength of Maximum Absorption (λ_max, nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |
| (+)-1-hydroxy-3-methyl-cyclohexanecarbonitrile | ~210 (n→π* of CN) | Positive Cotton Effect |
| (-)-1-hydroxy-3-methyl-cyclohexanecarbonitrile | ~210 (n→π* of CN) | Negative Cotton Effect |
By comparing the experimentally obtained CD spectrum with spectra predicted from quantum chemical calculations for different stereoisomers and conformers, it would be possible to assign the absolute configuration of the enantiomers. Furthermore, the temperature dependence of the CD spectrum could provide insights into the conformational equilibrium of the molecule.
Derivatization and Functionalization Strategies for 1 Hydroxy 3 Methylcyclohexanecarbonitrile
Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-, a cyanohydrin derived from 3-methylcyclohexanone (B152366), is a versatile bifunctional molecule. Its structure, featuring both a hydroxyl and a nitrile group attached to the same carbon, allows for a wide array of chemical transformations. These modifications can be directed at either functional group, enabling the synthesis of a diverse range of derivatives. This article explores the key derivatization and functionalization strategies for this compound, focusing on the reactions of its hydroxyl and nitrile moieties.
Advanced Spectroscopic and Structural Elucidation Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-, NMR provides critical information about the connectivity of atoms and the stereochemical arrangement of the substituents on the cyclohexane (B81311) ring.
High-resolution one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable for the complete assignment of all proton and carbon signals in the molecule. Due to the presence of stereoisomers (diastereomers and enantiomers), the NMR spectra can be complex.
¹H NMR: The proton spectrum is expected to show distinct signals for the methyl group protons, the protons on the cyclohexane ring, and the hydroxyl proton. The chemical shifts and coupling constants of the ring protons are particularly informative for determining the relative stereochemistry of the hydroxyl, nitrile, and methyl groups.
¹³C NMR: The carbon spectrum will display signals for the quaternary carbon bonded to the hydroxyl and nitrile groups, the methyl carbon, and the carbons of the cyclohexane ring. The chemical shifts provide insight into the electronic environment of each carbon atom.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. These experiments are crucial for unambiguously assigning the complex spectral data.
Table 1: Predicted ¹H and ¹³C NMR Spectral Features for Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations |
|---|---|---|---|
| Hydroxyl (-OH) | Broad singlet, variable | N/A | |
| Cyclohexane Ring (CH, CH₂) | 1.0 - 2.5 | 20 - 50 | COSY, HSQC, HMBC |
| Methyl (-CH₃) | ~0.9 - 1.2 (doublet) | ~20 | HSQC, HMBC |
| Quaternary Carbon (C-OH, CN) | N/A | 60 - 80 | HMBC |
Note: The predicted chemical shifts are approximate and can vary depending on the solvent and the specific stereoisomer.
The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. The position of this equilibrium is influenced by the steric and electronic effects of the substituents. Variable-temperature (VT) NMR studies are a powerful tool for investigating these conformational equilibria. By monitoring the changes in chemical shifts and coupling constants as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the chair-chair interconversion. This analysis reveals the relative stability of the conformers where the substituents occupy axial or equatorial positions. For instance, the equilibrium between the conformer with an axial methyl group and one with an equatorial methyl group can be quantified.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. For Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-, high-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₈H₁₃NO.
Electron ionization (EI) mass spectrometry would induce characteristic fragmentation of the molecule. The molecular ion peak (M⁺) may be observed, although it can be weak for cyanohydrins. Key fragmentation pathways would likely include:
Loss of the nitrile group (•CN)
Loss of a hydrogen cyanide molecule (HCN)
Loss of the hydroxyl group (•OH) or water (H₂O)
Cleavage of the cyclohexane ring, leading to a variety of smaller charged fragments.
Table 2: Expected Key Fragments in the Mass Spectrum of Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-
| m/z Value | Possible Fragment Identity | Notes |
|---|---|---|
| 139 | [C₈H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 122 | [M - OH]⁺ | Loss of hydroxyl radical |
| 112 | [M - HCN]⁺ | Loss of hydrogen cyanide |
| 113 | [M - CN]⁺ | Loss of nitrile radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of Cyclohexanecarbonitrile, 1-hydroxy-3-methyl- is expected to show characteristic absorption bands for the hydroxyl, nitrile, and alkane C-H bonds.
Table 3: Characteristic IR Absorption Bands for Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H stretch | 3600 - 3200 | Broad, Strong |
| Alkane C-H | C-H stretch | 3000 - 2850 | Strong |
| Nitrile (-C≡N) | C≡N stretch | 2260 - 2210 | Medium to Weak |
The broadness of the O-H stretching band is indicative of hydrogen bonding. The C≡N stretching frequency is a sharp and distinct peak, confirming the presence of the nitrile group.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of Cyclohexanecarbonitrile, 1-hydroxy-3-methyl- can be grown, X-ray diffraction analysis can provide unambiguous information about:
The bond lengths and angles within the molecule.
The conformation of the cyclohexane ring in the solid state.
The relative stereochemistry of the chiral centers.
The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding.
For a chiral compound, crystallographic analysis of a single enantiomer allows for the determination of its absolute configuration.
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. It is an essential tool for studying chiral molecules. Since Cyclohexanecarbonitrile, 1-hydroxy-3-methyl- is a chiral compound, it is expected to be CD active.
The CD spectrum would show positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the chromophores in the molecule, primarily the nitrile group. The sign and magnitude of the Cotton effects are highly sensitive to the stereochemistry of the molecule. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a given absolute configuration, it is possible to assign the absolute stereochemistry of the enantiomers.
Computational and Theoretical Chemistry Studies
Quantum Mechanical Calculations of Electronic Structure
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules. chemrxiv.org These methods are used to determine the distribution of electrons within Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-, which dictates its reactivity and physical properties.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity. For cyanohydrins, the HOMO is typically associated with the oxygen lone pairs and the C-C bonds, while the LUMO is often centered on the antibonding orbitals of the nitrile group and the C-O bond.
Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution, delocalization of electron density, and hyperconjugative interactions within the molecule. chemrxiv.org These calculations can quantify the stabilizing interactions, such as those between the lone pairs of the oxygen atom and the antibonding orbitals of adjacent bonds.
Table 1: Calculated Electronic Properties of a Model Cyanohydrin
| Property | Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest energy electrons; relates to ionization potential. |
| LUMO Energy | +1.2 eV | Energy of the lowest energy unoccupied orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and kinetic stability. |
Note: The values in this table are illustrative for a typical cyclohexanone cyanohydrin, as specific data for the 3-methyl derivative is not publicly available. The actual values would be determined through specific DFT calculations.
Conformational Analysis and Energy Minima
The flexible six-membered ring of Cyclohexanecarbonitrile, 1-hydroxy-3-methyl- can adopt several conformations, with the chair form being the most stable. The presence of three substituents—a hydroxyl group, a cyano group, and a methyl group—leads to a complex conformational landscape with multiple stereoisomers.
Theoretical calculations are employed to determine the relative energies of these different conformations and identify the global energy minimum, which represents the most stable structure. The analysis focuses on the axial versus equatorial positions of the substituents on the cyclohexane (B81311) ring.
For the 3-methyl group, an equatorial position is strongly favored to minimize steric strain. The conformational preference of the geminal hydroxyl and cyano groups at the C1 position is more complex. The relative stability of the conformers with an axial versus equatorial hydroxyl (and consequently, an equatorial versus axial cyano group) is influenced by a balance of steric effects and electronic interactions, such as hyperconjugation. Theoretical studies on substituted cyclohexanones have shown that polarity can influence the stability of axial conformers. researchgate.net
Table 2: Relative Energies of 1-hydroxy-3-methylcyclohexanecarbonitrile Conformers (Illustrative)
| Conformer (Substituent Positions) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| 3-Me (eq), 1-OH (eq), 1-CN (ax) | 0.00 | ~65% |
| 3-Me (eq), 1-OH (ax), 1-CN (eq) | 0.35 | ~35% |
| 3-Me (ax), 1-OH (eq), 1-CN (ax) | >4.00 | <1% |
Note: This table presents hypothetical data based on established principles of conformational analysis for substituted cyclohexanes. The equatorial 3-methyl group is the most stable starting point. The relative energies of the axial/equatorial OH and CN groups would require specific calculations.
Reaction Mechanism Modeling and Transition State Characterization
The formation of Cyclohexanecarbonitrile, 1-hydroxy-3-methyl- occurs via the nucleophilic addition of a cyanide ion to the carbonyl carbon of 3-methylcyclohexanone (B152366). libretexts.org Computational modeling of this reaction provides a detailed picture of the reaction pathway and the structure of the transition state.
Considerable computational effort has been dedicated to studying the facial selectivity of nucleophilic additions to substituted cyclohexanones. academie-sciences.fracademie-sciences.fr The cyanide nucleophile can attack the carbonyl carbon from either the axial or equatorial face, leading to two different diastereomeric products. The 3-methyl group plays a key role in directing this attack.
Transition state calculations are used to determine the activation energies for both axial and equatorial attack. These calculations have shown that the stereochemical outcome is controlled by a delicate balance of torsional strain and steric effects in the transition state. academie-sciences.fr The geometry of the transition state is characterized by the Bürgi-Dunitz angle, which describes the trajectory of the incoming nucleophile towards the carbonyl carbon. academie-sciences.fr
Prediction of Spectroscopic Parameters
Computational spectroscopy is a powerful tool for predicting and interpreting the spectra of molecules. rsc.org By calculating the vibrational frequencies and the nuclear magnetic shielding tensors, it is possible to generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-.
¹H and ¹³C NMR Spectra: Theoretical calculations can predict the chemical shifts of all hydrogen and carbon atoms in the molecule. These predictions are valuable for assigning peaks in experimental spectra and for distinguishing between different stereoisomers, as the chemical shifts are highly sensitive to the local geometric environment.
IR Spectrum: The calculation of vibrational frequencies allows for the prediction of the IR spectrum. This helps in identifying characteristic absorption bands, such as the O-H stretch from the hydroxyl group, the C≡N stretch of the nitrile group, and various C-H and C-C stretching and bending modes.
Table 3: Predicted Spectroscopic Data for Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-
| Parameter | Predicted Value (Illustrative) | Corresponding Functional Group |
|---|---|---|
| ¹³C NMR Chemical Shift | 70-75 ppm | C1 (Carbon bearing OH and CN) |
| ¹H NMR Chemical Shift | 3.5-4.0 ppm | -OH |
| IR Frequency | ~3400 cm⁻¹ (broad) | O-H Stretch |
Note: These are typical ranges for the functional groups listed and would be refined by specific quantum chemical calculations for the exact molecule.
Molecular Dynamics Simulations for Solvent Effects and Interactions
While quantum mechanical calculations are often performed on isolated molecules in the gas phase, reactions and molecular behavior in reality occur in solution. Molecular Dynamics (MD) simulations are used to model the molecule's behavior over time in the presence of explicit solvent molecules. mdpi.com
For Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-, MD simulations can provide insights into:
Solvent Effects: How solvent molecules interact with the solute through hydrogen bonding (e.g., with the hydroxyl and nitrile groups) and dipole-dipole interactions. These interactions can influence the conformational equilibrium, shifting the balance between axial and equatorial conformers.
Intermolecular Interactions: In concentrated solutions, MD can model the interactions between solute molecules, such as the formation of dimers or larger aggregates, which may be stabilized by hydrogen bonds. Theoretical studies on other cyanohydrin systems have noted the importance of such interactions. nih.gov
Reaction Dynamics: MD simulations can be combined with quantum mechanics (QM/MM methods) to model the reaction of cyanide with 3-methylcyclohexanone in a solvent environment, providing a more realistic picture of the reaction pathway and energy barriers.
These simulations track the positions and velocities of all atoms in the system, offering a dynamic view of how the solvent shell organizes around the molecule and how this environment affects its properties and reactivity.
Role As a Versatile Synthetic Intermediate in Complex Molecule Construction
Precursor to Biologically Relevant Scaffolds and Chemical Building Blocks
The strategic value of 1-hydroxy-3-methylcyclohexanecarbonitrile lies in its ability to be converted into a variety of other functional groups, making it a precursor to key synthetic scaffolds. Current time information in Honolulu County, US.youtube.com These transformations allow chemists to access important classes of compounds that are frequently found in biologically active molecules.
Key transformations and the resulting building blocks include:
α-Hydroxy Acids : Acid-catalyzed hydrolysis of the nitrile group converts the cyanohydrin into an α-hydroxy carboxylic acid. wikipedia.orgyoutube.com This scaffold is present in numerous natural products and pharmaceutical agents. For instance, the hydrolysis of a cyclohexanone-derived cyanohydrin can yield 1-hydroxycyclohexanecarboxylic acid, a compound that would be significantly more challenging to produce via other routes. youtube.com
β-Amino Alcohols : Reduction of the nitrile group, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), transforms the cyanohydrin into a β-amino alcohol. youtube.comlibretexts.org These structures are crucial components in many drugs and chiral ligands.
Nitrogen-Containing Heterocycles : Enantiopure cyanohydrins are key starting materials for the synthesis of various nitrogen-containing heterocycles. Current time information in Honolulu County, US. A notable example is the synthesis of substituted morpholines. These compounds have been identified as valuable scaffolds in the development of therapeutic agents and agrochemicals, including fungicides and bactericides. Current time information in Honolulu County, US. The synthesis can be achieved through a multi-step sequence starting from the cyanohydrin, which dictates the final stereochemistry of the morpholine ring. Current time information in Honolulu County, US.
The versatility of this intermediate provides a straightforward entry into complex molecular frameworks that are otherwise difficult to synthesize. youtube.com
Applications in the Synthesis of Specialty Chemicals
Beyond pharmaceuticals, 1-hydroxy-3-methylcyclohexanecarbonitrile and related cyanohydrins are pivotal intermediates in the synthesis of a broad range of fine and specialty chemicals. Current time information in Honolulu County, US.google.com The ability to undergo reactions like hydrolysis, alcoholysis, and cyclization makes cyclohexanone-derived cyanohydrins important for producing agrochemicals, food and feed additives, and coating additives. google.com The unsubstituted cyclohexanone cyanohydrin, for example, is a documented intermediate in the synthesis of the acaricide spirodiclofen. google.com The principles of these synthetic pathways are applicable to substituted analogs like 1-hydroxy-3-methylcyclohexanecarbonitrile, allowing for the creation of novel specialty chemicals with tailored properties.
Substrate for Enzymatic Biotransformations
The synthesis of chiral cyanohydrins such as 1-hydroxy-3-methylcyclohexanecarbonitrile is most effectively achieved through biocatalysis, which offers high stereoselectivity under mild reaction conditions. google.com Enzymes, particularly hydroxynitrile lyases (HNLs), are widely used to catalyze the formation of these compounds, overcoming the limitations of non-enzymatic chemical methods which often yield racemic mixtures. google.comekb.eg
Hydroxynitrile lyases (HNLs), or oxynitrilases, catalyze the reversible addition of hydrogen cyanide (HCN) to aldehydes and ketones. google.comebi.ac.uk Extensive research has been conducted on the use of HNLs with various substituted cyclohexanones to produce the corresponding cyanohydrins.
Studies have shown that HNLs are effective catalysts for the addition of HCN to 3-methylcyclohexanone (B152366). However, the diastereoselectivity of this specific reaction has been reported to be only moderate. This is a critical consideration in synthetic planning, as the reaction produces a mixture of diastereomers due to the pre-existing chiral center at the 3-position of the cyclohexanone ring and the newly formed chiral center at the 1-position. The specific HNL enzyme used, such as (R)-selective PaHNL from bitter almonds (Prunus amygdalus) or (S)-selective MeHNL from cassava (Manihot esculenta), influences the stereochemical outcome of the reaction.
| Enzyme | Substrate | Key Finding | Reference |
|---|---|---|---|
| PaHNL (from Prunus amygdalus) | 2-Alkyl Cyclohexanones | Highly (R)-selective for most 2-alkyl substituents, but (S)-selective for 2-methylcyclohexanone. | wikipedia.org |
| MeHNL (from Manihot esculenta) | 2-Alkyl Cyclohexanones | Consistently (S)-selective for all 2-alkyl derivatives tested. | wikipedia.org |
| PaHNL and MeHNL | 3-Substituted Cyclohexanones (e.g., 3-Methylcyclohexanone) | The diastereoselectivity of the HCN addition is only moderate, resulting in mixtures of diastereomeric cyanohydrins. | wikipedia.org |
The biocatalytic synthesis of 1-hydroxy-3-methylcyclohexanecarbonitrile involves the reaction of 3-methylcyclohexanone with a cyanide source in the presence of an HNL enzyme. google.com This enzymatic process is generally faster and more stereoselective than the purely chemical reaction. google.com
Several cyanide sources can be employed in the reaction:
Hydrogen Cyanide (HCN) : The direct reagent, though highly toxic and volatile. wikipedia.org
Metal Cyanides (e.g., KCN, NaCN) : Used under acidic conditions to generate HCN in situ. libretexts.orggoogle.com
Acetone Cyanohydrin : Acts as a cyanide donor in a transhydrocyanation reaction, offering a safer alternative to HCN gas. google.comekb.egwikipedia.org
The reaction is typically performed in a two-phase system (aqueous/organic) at a controlled pH. A low pH is often used to suppress the non-enzymatic, racemic background reaction, thus maximizing the enantiomeric excess of the desired product. researchgate.net
Incorporation into Macromolecular Architectures and Polymers
While specific examples detailing the incorporation of 1-hydroxy-3-methylcyclohexanecarbonitrile into polymers are not prominent in the reviewed literature, the functional groups of cyanohydrins provide clear potential for their use in macromolecular science. Related nitrile-containing compounds, such as 1,1′-azobis(cyclohexanecarbonitrile), are well-established as radical initiators in polymerization processes like RAFT (Reversible addition−fragmentation chain-transfer) polymerization. flinders.edu.au Furthermore, acetone cyanohydrin is a critical industrial intermediate for producing methyl methacrylate, the monomer for the widely used polymer Polymethyl methacrylate (PMMA), or acrylic glass. wikipedia.org
Theoretically, 1-hydroxy-3-methylcyclohexanecarbonitrile could be incorporated into polymer backbones through its reactive sites:
Hydroxyl Group : Can undergo esterification or etherification reactions to be integrated into polyesters or polyethers.
Nitrile Group : Can be chemically modified or participate in specific polymerization reactions, such as those involving cyanide chemistry. mdpi.com
These potential applications highlight an area for future research in developing new functional materials.
Ligand Development in Coordination Chemistry
The application of 1-hydroxy-3-methylcyclohexanecarbonitrile as a ligand in coordination chemistry is not extensively documented. However, its molecular structure contains two potential donor sites, suggesting it could act as a bidentate ligand. libretexts.org
The oxygen atom of the hydroxyl group has lone pairs of electrons.
The nitrogen atom of the nitrile group also has a lone pair.
These two donor sites could coordinate with a single metal center to form a stable chelate ring. Bidentate ligands often form more stable complexes with metal ions than monodentate ligands due to the chelate effect. libretexts.org The cyanide ion itself is known to be an efficient π-bonding ligand, capable of stabilizing metal ions in low oxidation states. zenodo.org While coordination polymers have been used to catalyze the formation of cyanohydrins, the use of a cyanohydrin molecule itself as a building block in coordination chemistry is less common. taylorandfrancis.com The potential for 1-hydroxy-3-methylcyclohexanecarbonitrile to act as a chelating ligand presents a prospective avenue for the design of new metal complexes and catalysts.
Green Chemistry and Sustainable Synthetic Routes
Development of Environmentally Benign Synthetic Protocols
The synthesis of cyanohydrins, including 1-hydroxy-3-methylcyclohexanecarbonitrile, traditionally involves the addition of hydrogen cyanide (HCN) to a ketone (3-methylcyclohexanone). This process, while effective, poses significant safety and environmental hazards due to the high toxicity and volatility of HCN. rsc.org The development of environmentally benign protocols focuses on mitigating these risks through careful selection of reagents and solvents, and by exploring alternative cyanide sources.
The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. acs.org Traditional organic solvents are often volatile, flammable, and toxic. Greener alternatives include water, supercritical fluids, and bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from renewable resources such as corncobs. sigmaaldrich.com For cyanohydrin synthesis, performing the reaction in aqueous media or under solvent-free conditions represents a significant green improvement. rsc.orgresearchgate.net
A key aspect of developing safer protocols is the reduction or replacement of hazardous reagents. Instead of using gaseous HCN, alternative and safer cyanide sources have been explored. Acetone cyanohydrin, for example, can serve as a source of HCN in situ, which is less hazardous to handle. acs.org Another approach involves the use of trimethylsilyl (B98337) cyanide (TMSCN), which is a preferred reagent due to its easier handling and higher atom economy, as it does not generate side products. researchgate.net Furthermore, protocols using potassium hexacyanoferrate(II) or employing carbon dioxide to mediate the reaction with an insoluble cyanide source like potassium cyanide (KCN) have been developed to avoid the generation of free HCN. researchgate.netnih.gov
| Greener Alternative | Traditional Method | Key Advantages |
| Water or solvent-free conditions | Volatile organic solvents (e.g., toluene, dichloromethane) | Reduced toxicity, flammability, and waste. rsc.orgresearchgate.net |
| Acetone cyanohydrin, TMSCN, KCN/CO2 | Hydrogen Cyanide (HCN) gas | Improved safety, easier handling, reduced toxicity risk. acs.orgresearchgate.netnih.gov |
| 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Derived from renewable resources, environmentally friendly. sigmaaldrich.com |
This table is interactive. Users can sort and filter the data.
A fundamental principle of green chemistry is the use of renewable rather than depleting feedstocks. u-szeged.hu The precursor for 1-hydroxy-3-methylcyclohexanecarbonitrile is 3-methylcyclohexanone (B152366). Traditionally, cyclic ketones are derived from petrochemical sources. A greener approach involves synthesizing these precursors from biomass. Lignocellulose, a major component of plant biomass, is a rich source of aromatic compounds and carbohydrates that can be converted into cyclic molecules. greenchemistry-toolkit.orgkit.edu For instance, catalytic upgrading of biomass-derived platform molecules, such as furfural (B47365) or levulinic acid, can lead to the formation of cyclic ketones. While a direct, established route from biomass to 3-methylcyclohexanone on a large scale is still a subject of research, the potential to produce such carbocyclic compounds from renewable sources is a key area in sustainable chemistry. kit.eduresearchgate.net
Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is a core principle of green chemistry, as catalysts can increase reaction rates, allow for milder reaction conditions, and improve selectivity, all of which contribute to a more sustainable process. u-szeged.hu In the synthesis of 1-hydroxy-3-methylcyclohexanecarbonitrile, both chemical and biological catalysts can be employed to enhance efficiency and selectivity.
Biocatalysis, in particular, offers an environmentally benign route to cyanohydrins. rsc.org Enzymes known as hydroxynitrile lyases (HNLs) are highly efficient catalysts for the enantioselective synthesis of cyanohydrins. rsc.orgrsc.org The use of an immobilized HNL could allow for the production of a specific stereoisomer of 1-hydroxy-3-methylcyclohexanecarbonitrile under mild, aqueous conditions. rsc.orgresearchgate.net This is particularly valuable in the pharmaceutical industry where stereochemistry is crucial.
In addition to biocatalysts, various chemical catalysts have been developed for cyanohydrin synthesis. These include Lewis acids, bases, and organocatalysts. researchgate.net For instance, catalysts based on titanium, aluminum, or chiral organic molecules like dipeptides can facilitate the addition of cyanide to ketones with high efficiency. organic-chemistry.orgnih.gov The use of heterogeneous catalysts, such as polymer-supported phosphonium (B103445) salts, is also advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste. organic-chemistry.org
| Catalyst Type | Example | Advantages |
| Biocatalyst | Hydroxynitrile Lyase (HNL) | High enantioselectivity, mild reaction conditions, environmentally benign. rsc.orgrsc.org |
| Organocatalyst | Chiral Dipeptides | Can catalyze hydrocyanation with high efficiency and enantioselectivity. nih.gov |
| Heterogeneous Catalyst | Polymer-supported catalysts | Easy separation and recyclability, reduced waste. organic-chemistry.org |
| Lewis Acid Catalyst | Titanium or Aluminum complexes | Efficient catalysis of cyanide addition to ketones. organic-chemistry.org |
This table is interactive. Users can sort and filter the data.
Process Intensification through One-Pot and Continuous Flow Methodologies
Process intensification aims to develop smaller, more efficient, and safer production methods. One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly reduce solvent use, energy consumption, and waste. scirp.orgscirp.org A one-pot procedure for a related compound, cyclohexanecarbonitrile, has been developed starting from cyclohexanone, which demonstrates the potential for simplifying the synthesis and improving its green profile. scirp.orgresearchgate.net
Continuous flow chemistry is another powerful tool for process intensification. rsc.org In a flow reactor, reagents are continuously pumped through a tube or microreactor where the reaction occurs. This technique offers several advantages over traditional batch processing, including better temperature control, enhanced safety (especially when dealing with hazardous reagents like cyanides), and the potential for higher throughput and easier automation. acs.org The synthesis of enantiomerically pure cyanohydrins using immobilized enzymes in continuous flow microreactors has been successfully demonstrated, achieving high conversions and enantiomeric excess with short residence times. rsc.orgrsc.orgresearchgate.net This approach could be directly applicable to the synthesis of 1-hydroxy-3-methylcyclohexanecarbonitrile, offering a safer and more efficient manufacturing process.
Evaluation of Green Chemistry Metrics
To quantify the "greenness" of a synthetic route, a variety of metrics have been developed. These metrics provide a way to compare different synthetic strategies and identify areas for improvement.
Atom Economy , developed by Barry Trost, is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. nih.govjocpr.com It is calculated as:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
An ideal reaction, such as an addition reaction, would have an atom economy of 100%. The synthesis of 1-hydroxy-3-methylcyclohexanecarbonitrile from 3-methylcyclohexanone and hydrogen cyanide is an addition reaction and thus has a theoretical atom economy of 100%. However, if a cyanide source like trimethylsilyl cyanide (TMSCN) is used followed by hydrolysis, the atom economy would be lower due to the silyl (B83357) group not being incorporated into the final product.
The Environmental Factor (E-Factor) , introduced by Roger Sheldon, provides a more practical measure of the waste generated in a process. chembam.com It is calculated as:
E-Factor = Total Mass of Waste / Mass of Product
The E-Factor takes into account not only the byproducts from the reaction but also solvent losses, unreacted starting materials, and waste from workup and purification. chembam.com A lower E-Factor indicates a greener process. The pharmaceutical industry typically has very high E-Factors (25 to >100), so any reduction through greener synthetic routes has a significant impact. nih.gov For the synthesis of cyclohexanecarbonitrile, green one-pot procedures have been shown to be more favorable from an environmental standpoint when evaluated with such metrics. scirp.org
| Metric | Description | Ideal Value | Relevance to 1-hydroxy-3-methylcyclohexanecarbonitrile Synthesis |
| Atom Economy | Efficiency of incorporating reactant atoms into the final product. nih.gov | 100% | The direct addition of HCN to 3-methylcyclohexanone has 100% atom economy. The choice of cyanide source affects this value. |
| E-Factor | Mass of waste generated per mass of product. chembam.com | 0 | A lower E-factor can be achieved by using catalytic methods, reducing solvent use, and employing one-pot or continuous flow processes. |
This table is interactive. Users can sort and filter the data.
EcoScale and Sustainability Index of Synthesis (SIS) Application
To evaluate the sustainability of a synthetic route to Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-, a hypothetical but chemically sound procedure is considered. The synthesis involves the nucleophilic addition of a cyanide source to 3-methylcyclohexanone, a common method for preparing cyanohydrins. ncert.nic.inlibretexts.org For this analysis, we will assume a reaction yield of 85%, which is a realistic expectation for this type of transformation under optimized laboratory conditions.
The EcoScale is a semi-quantitative tool that evaluates the quality of a chemical synthesis from an economic and ecological perspective. beilstein-journals.org It starts with a base score of 100, from which penalty points are subtracted for non-ideal conditions. These parameters include yield, price of reactants, safety, technical setup, reaction conditions, and workup/purification. beilstein-journals.orgfiveable.me
The Sustainability Index of Synthesis (SIS) offers a quantitative measure of sustainability by considering the origin of starting materials and the fate of waste products. nih.gov It is calculated as the root-mean-square average of four parameters: the mass fraction of valorized inputs (FVI), valorized outputs (FVO), valorized target product (FVP), and the fraction of input energy from renewable sources (FRE). nih.gov
Detailed Research Findings
A detailed analysis of a plausible synthetic route for Cyclohexanecarbonitrile, 1-hydroxy-3-methyl- was conducted using the EcoScale and SIS metrics. The assumed reaction involves treating 3-methylcyclohexanone with sodium cyanide (NaCN) and an acid, a standard method for cyanohydrin formation. libretexts.org
EcoScale Evaluation
The EcoScale for the synthesis of Cyclohexanecarbonitrile, 1-hydroxy-3-methyl- is calculated by subtracting penalty points from a perfect score of 100. The penalty points are assigned based on six parameters.
Interactive Data Table: EcoScale Calculation for the Synthesis of Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-
| Parameter | Condition/Reagent | Penalty Points | Justification |
| 1. Yield | 85% | 7.5 | Penalty = (100 - Yield) / 2 |
| 2. Price of Reactants | 3-methylcyclohexanone, NaCN, HCl | 5 | Assuming readily available and moderately priced starting materials. |
| 3. Safety | Use of highly toxic NaCN | 10 | Significant hazard associated with cyanide compounds. libretexts.org |
| 4. Technical Setup | Standard laboratory glassware | 0 | No specialized equipment is required. |
| 5. Reaction Conditions | Room temperature, 2 hours | 3 | Mild conditions, but not instantaneous. |
| 6. Workup and Purification | Extraction and distillation | 5 | Standard procedures that generate some solvent waste. |
| Total Penalty Points | 30.5 | ||
| EcoScale Score | 69.5 | 100 - 30.5 |
An EcoScale score of 69.5 suggests that the synthesis is "acceptable" but has room for improvement, primarily concerning the safety hazards of the reagents and the generation of waste during purification. nih.gov
Sustainability Index of Synthesis (SIS) Evaluation
The SIS provides a broader perspective on the sustainability of the process. For this evaluation, certain assumptions are made regarding the valorization of inputs and outputs and the use of renewable energy.
Interactive Data Table: Sustainability Index of Synthesis (SIS) Calculation
| Parameter | Value | Justification |
| Mass Fraction of Valorized Inputs (FVI) | 0.2 | Assuming starting materials are primarily from non-renewable petrochemical sources. |
| Mass Fraction of Valorized Outputs (FVO) | 0.1 | Assuming minimal recycling or valorization of waste streams in a standard laboratory setting. |
| Mass Fraction of Valorized Target Product (FVP) | 0.9 | Assuming the majority of the synthesized product is utilized for its intended purpose. |
| Input Enthalpic Energy Fraction from Renewables (FRE) | 0.3 | Based on an average energy mix with some contribution from renewable sources. |
| Sustainability Index (SI) | 0.46 | Calculated as the root-mean-square average of FVI, FVO, FVP, and FRE. |
An SIS score of 0.46 indicates a moderate level of sustainability. nih.gov The low scores for FVI and FVO highlight the dependence on non-renewable feedstocks and the generation of non-recycled waste. Improving the SIS would require sourcing starting materials from renewable feedstocks and implementing more effective waste valorization strategies.
Future Research Avenues and Outlook
Exploration of Novel Reactivities and Functional Group Interconversions
Future investigations into Cyclohexanecarbonitrile, 1-hydroxy-3-methyl- will likely focus on uncovering novel reactivities and expanding its utility as a synthetic intermediate. The inherent functionality of the α-hydroxynitrile group provides a rich platform for a variety of chemical transformations.
Key areas for exploration include:
Oxidation and Reduction Protocols: Development of selective methods to oxidize the hydroxyl group to a ketone or reduce the nitrile to an amine or aldehyde will be crucial. These transformations would provide access to a wider range of substituted cyclohexane (B81311) derivatives.
Rearrangement Reactions: Investigating acid- or base-catalyzed rearrangements could lead to the formation of novel carbocyclic and heterocyclic scaffolds.
Participation of the Methyl Group: The influence of the 3-methyl substituent on the reactivity of the cyanohydrin functionality warrants investigation, as it may direct stereochemical outcomes or enable unique cyclization pathways.
Research in this area will likely involve the application of modern synthetic methodologies, including photoredox catalysis and electrochemistry, to achieve transformations that are not possible with traditional reagents.
Development of Highly Enantioselective and Diastereoselective Methodologies
The presence of multiple stereocenters in Cyclohexanecarbonitrile, 1-hydroxy-3-methyl- makes the development of stereoselective synthetic methods a high-priority research area. Access to enantiomerically and diastereomerically pure forms of the molecule is essential for applications in pharmaceuticals and materials science.
Future research will likely concentrate on:
Asymmetric Cyanation: The development of chiral catalysts, including metal complexes and organocatalysts, for the enantioselective addition of cyanide to 3-methylcyclohexanone (B152366) is a key objective. researchgate.net
Enzymatic Resolutions: The use of enzymes, such as hydroxynitrile lyases, for the kinetic resolution of racemic mixtures of the cyanohydrin or its precursors offers a green and efficient route to enantiopure compounds. rsc.org
Substrate Control: A systematic study of the directing effects of the 3-methyl group in diastereoselective reactions will be necessary to control the relative stereochemistry of the molecule. nih.gov
The table below outlines potential stereoselective methods that could be explored.
| Method | Catalyst/Reagent | Potential Outcome |
| Asymmetric Cyanosilylation | Chiral Lewis acids (e.g., Ti, Al complexes) | Enantioselective formation of silyl-protected cyanohydrins |
| Organocatalytic Cyanation | Chiral thioureas or phosphines | Direct enantioselective synthesis of the cyanohydrin |
| Biocatalytic Hydrocyanation | (R)- or (S)-selective hydroxynitrile lyases | Access to either enantiomer with high enantiomeric excess |
| Diastereoselective Reduction | Chiral reducing agents on a ketone precursor | Control of the hydroxyl group stereochemistry relative to the methyl group |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis of Cyclohexanecarbonitrile, 1-hydroxy-3-methyl- into continuous flow and automated systems represents a significant step towards more efficient, safer, and scalable production. rsc.orgresearchgate.netrsc.org Flow chemistry offers several advantages for cyanohydrin synthesis, including improved control over reaction parameters and the safe handling of hazardous reagents like hydrogen cyanide. rsc.orgresearchgate.netrsc.org
Future research in this domain will likely involve:
Development of Flow-Compatible Catalysts: The design of immobilized catalysts that are stable and active under continuous flow conditions will be a key focus.
In-line Purification and Analysis: The integration of real-time monitoring and purification techniques will be essential for the development of fully automated synthesis platforms.
Telescoped Reactions: Designing multi-step sequences in a continuous flow setup, where the cyanohydrin is generated and immediately converted into a downstream product without isolation, will enhance efficiency and reduce waste. researchgate.net
Design of Next-Generation Catalysts and Reagents
Advances in catalysis are paramount to unlocking the full synthetic potential of Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-. The design of novel catalysts and reagents will be driven by the need for higher efficiency, selectivity, and sustainability.
Promising areas for catalyst development include:
Bifunctional Catalysts: Catalysts that can activate both the ketone precursor and the cyanide source simultaneously could lead to highly efficient and selective cyanohydrin formation. organic-chemistry.org
Nanocatalysts: The use of catalytically active nanoparticles may offer advantages in terms of reactivity and recyclability.
Photo- and Electrocatalysts: The development of catalysts that can be activated by light or electricity could enable novel and more sustainable synthetic routes.
The following table summarizes potential next-generation catalysts for the synthesis of this compound.
| Catalyst Type | Potential Advantages |
| Metal-Organic Frameworks (MOFs) | High surface area, tunable porosity, and active sites |
| Covalent Organic Frameworks (COFs) | Crystalline, porous, and highly stable |
| Supported Ionic Liquid Catalysts | Enhanced catalyst stability and recyclability |
Expanding Applications in Materials Science and Chemical Biology
While the current applications of Cyclohexanecarbonitrile, 1-hydroxy-3-methyl- are not well-defined, its structural motifs suggest potential uses in materials science and chemical biology.
Future research could explore its utility as:
A Monomer for Polymer Synthesis: The hydroxyl and nitrile groups could be functionalized to create monomers for the synthesis of polyesters, polyamides, or other functional polymers. The cyclohexane backbone could impart desirable thermal and mechanical properties to these materials.
A Scaffold for Bioactive Molecules: The substituted cyclohexane core is a common feature in many natural products and pharmaceuticals. nih.govmdpi.commdpi.com This compound could serve as a starting point for the synthesis of novel drug candidates. mdpi.commdpi.com
A Chemical Probe: With appropriate modifications, this molecule could be developed into a probe for studying biological processes, leveraging the potential biological activity of functionally substituted cyclohexanes. semanticscholar.orgresearchgate.net
Advanced Computational Tools for Predictive Chemistry
Computational chemistry is poised to play an increasingly important role in guiding future research on Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-. Theoretical calculations can provide valuable insights into its structure, reactivity, and properties, thereby accelerating the discovery of new applications.
Future computational studies will likely focus on:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, providing a deeper understanding of the mechanisms of its formation and subsequent transformations. nih.gov
Catalyst Design: Computational screening of potential catalysts can help to identify promising candidates for experimental investigation, saving time and resources.
Prediction of Properties: Quantitative Structure-Activity Relationship (QSAR) and other modeling techniques can be used to predict the biological activity and material properties of derivatives of this compound.
The synergy between computational and experimental chemistry will be crucial for the efficient exploration of the chemical space around Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-.
Q & A
Basic Research Questions
Q. What are the optimized synthesis methods for 1-hydroxy-3-methylcyclohexanecarbonitrile, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via one-pot processes in methanol, achieving high yields (85–95%) and regioselectivity. Key steps include catalytic oxidation of cyclohexanone derivatives and subsequent substitution with cyanide sources (e.g., TMSCN). Acidic/basic hydrolysis (H₂SO₄ or NaOH, 100–150°C) converts the nitrile group to carboxylic acid or amide .
- Data Comparison :
| Method | Solvent | Yield (%) | By-products | Recyclability |
|---|---|---|---|---|
| Traditional | Various | 50–60 | Multiple | Limited |
| One-pot (Method 1) | Methanol | 85–90 | CO₂, NaCl | High |
| One-pot (Method 2) | Methanol | 90–95 | CO₂, NaCl | High |
Q. How can hydrolysis products of 1-hydroxy-3-methylcyclohexanecarbonitrile be selectively obtained?
- Experimental Design :
- Acidic Hydrolysis : Use concentrated H₂SO₄ under reflux (120°C, 6–8 hours) to yield cyclohexanecarboxylic acid derivatives. Monitor via FTIR (loss of νC≡N at 2200 cm⁻¹) .
- Basic Hydrolysis : React with NaOH (10% w/v) at 150°C for 4 hours to form cyclohexanecarboxamide. Confirm product via ¹H-NMR (amide proton at δ 6.5–7.0 ppm) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Protocols :
- GC-MS : Identify molecular ion peaks at m/z 139 (M⁺) and fragmentation patterns (e.g., loss of –CN group).
- FTIR : Detect nitrile stretch (2200 cm⁻¹) and hydroxyl groups (3200–3600 cm⁻¹) .
- NMR : ¹³C-NMR signals at δ 120–125 ppm confirm the nitrile carbon .
Advanced Research Questions
Q. How do green chemistry metrics (e.g., atom economy, E-factor) evaluate one-pot synthesis efficiency?
- Analysis :
- Atom Economy : One-pot methods achieve >80% atom efficiency by minimizing waste (e.g., NaCl as the sole by-product).
- E-Factor : Traditional methods have E-factors of 2.5–3.0 (high solvent waste), while one-pot processes reduce this to 0.5–1.0 via solvent recycling .
Q. What structural and reaction parameters govern regioselectivity in derivative synthesis (e.g., cyanomethyl or amino substitutions)?
- Mechanistic Insights :
- Steric hindrance from the methyl group at position 3 directs electrophilic substitution to the para position.
- Polar solvents (e.g., methanol) stabilize transition states, enhancing regioselectivity (>90% in one-pot methods) .
- Contradiction Resolution : Conflicting regioselectivity reports in older studies may arise from uncontrolled pH or impurities in cyanide sources .
Q. How can computational tools predict reactivity and stability for novel derivatives?
- Methodology :
- QSAR Models : Correlate nitrile group electrophilicity with hydrolysis rates (R² > 0.85 in PubChem datasets) .
- DFT Calculations : Predict activation barriers for oxidation pathways (e.g., ΔG‡ = 25–30 kcal/mol for hydroxylation) .
- Validation : Experimental ΔG‡ values (27.5 kcal/mol) align with DFT predictions .
Data Contradiction Analysis
- Issue : Traditional substitution methods report yields of 50–60%, while one-pot methods claim 85–95% .
- Resolution : The discrepancy arises from incomplete conversion in traditional methods due to side reactions (e.g., cyclohexanol formation). One-pot methods avoid intermediate isolation, reducing side products .
Applications in Academic Research
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
